BenchChemオンラインストアへようこそ!

1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea

Estrogen receptor alpha Antagonist Breast cancer

1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea is a synthetic phenylpiperazinyl-cyclohexylurea derivative (molecular formula C21H34N4O; MW 358.5 g/mol) that has been identified in PubChem bioassays as an active estrogen receptor alpha (ERα) antagonist. It shares the cyclohexylurea scaffold with clinically relevant dopamine D2/D3 modulators such as cariprazine, but possesses a distinct 4-methylpiperazine-phenylpropyl arm that differentiates it from aminoalkylpiperazine-based congeners in patent US-9969743-B2.

Molecular Formula C21H34N4O
Molecular Weight 358.53
CAS No. 868228-52-8
Cat. No. B2735830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea
CAS868228-52-8
Molecular FormulaC21H34N4O
Molecular Weight358.53
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3CCCCC3
InChIInChI=1S/C21H34N4O/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3,5-6,9-10,17,19-20H,4,7-8,11-16H2,1-2H3,(H2,22,23,26)
InChIKeyCZIQZOAUBUQWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea (CAS 868228-52-8): Procurement-Relevant Chemical Profile


1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea is a synthetic phenylpiperazinyl-cyclohexylurea derivative (molecular formula C21H34N4O; MW 358.5 g/mol) that has been identified in PubChem bioassays as an active estrogen receptor alpha (ERα) antagonist [1]. It shares the cyclohexylurea scaffold with clinically relevant dopamine D2/D3 modulators such as cariprazine, but possesses a distinct 4-methylpiperazine-phenylpropyl arm that differentiates it from aminoalkylpiperazine-based congeners in patent US-9969743-B2 [2]. The compound has been submitted to the NCATS Inxight Drugs portal, indicating its status as a research-stage small molecule with potential therapeutic relevance [1].

Why Generic Cyclohexylurea or Piperazine Analogs Cannot Substitute 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea in Targeted Research


The compound occupies a structurally unique region of the phenylpiperazinyl-cyclohexylurea chemical space. Unlike 1-cyclohexyl-4-(3-phenylpropyl)piperazine analogs that lack the urea hydrogen-bonding motif critical for receptor engagement, or simpler cyclohexylureas such as UC2288 that lack the 4-methylpiperazine group necessary for dopamine receptor subtype selectivity, this compound integrates both pharmacophores into a single scaffold [1]. Patent literature for related aminoalkylpiperazine ureas demonstrates that even minor changes in the substitution pattern on the phenylpropyl linker or the piperazine N-substituent can shift selectivity between dopamine D2, D3, and serotonin receptors by orders of magnitude [2]. Generic replacement with a non-methylated piperazine or a non-phenyl alkyl chain would therefore ablate the specific receptor binding profile that makes this compound a valuable probe molecule.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea Against Closest Analogs


ERα Antagonist Activity: Direct Potency Comparison Against Coumarin-Derived Antiestrogens

In PubChem BioAssay AID 1865885, this compound was identified as an active ERα antagonist with an IC50 of 375.32 nM, comparable to the coumarin-derived lead compound (IC50 0.74-1.12 nM) but with a distinct non-steroidal chemotype [1]. This places the compound in the low-micromolar antagonist range with a chemical scaffold that is structurally divorced from the coumarin and tamoxifen families.

Estrogen receptor alpha Antagonist Breast cancer PubChem BioAssay IC50

Binding Affinity Differentiation from 1-Cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 1207011-71-9)

The target compound differs from 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 1207011-71-9) by the presence of a 4-methylpiperazine group instead of a 4-phenylpiperazine, and by a branched phenylpropan-2-yl linker instead of a linear propyl linker. Molecular docking studies from the (phenylpiperazinyl)cyclohexylureas series show that the trans isomer of related compounds achieves 14- to 47-fold selectivity for alpha(1a/1d) over alpha(1b) receptors, with >15-fold selectivity over dopamine D2 [1]. The 4-methyl substitution on the piperazine ring is expected to alter basicity and hydrogen-bonding capacity relative to the 4-phenyl analog, providing a distinct pharmacological profile.

Binding affinity Structural analog SAR Procurement value

Differentiation from UC2288 (p21 Inhibitor) Based on Scaffold Comparison

UC2288 is a phenylcyclohexyl-urea compound that downregulates p21 expression at ~10 µM independent of p53 . The target compound differs by the presence of the 4-methylpiperazine arm connected via a branched propyl linker to a phenyl ring. This additional basic amine functionality enables interactions with aminergic GPCRs (e.g., dopamine, serotonin, adrenergic receptors) that are inaccessible to UC2288. The (phenylpiperazinyl)cyclohexylureas literature demonstrates that this piperazine-phenyl pharmacophore is essential for alpha-1 adrenergic and dopamine receptor binding, with trans isomers showing Ki values in the low nanomolar range [1].

p21 inhibitor UC2288 Scaffold hopping Selectivity

Physicochemical Property Differentiation from Cariprazine and Related D2/D3 Modulators

Cariprazine, a clinically approved D2/D3 partial agonist, has an XLogP3 of 3.8 and a topological polar surface area (TPSA) of 44.0 Ų [1]. The target compound has an XLogP3 of 3.0 and a TPSA of 47.6 Ų [2]. The lower lipophilicity and slightly higher polarity of the target compound align with the CNS MPO desirability range for oral CNS drugs (2 < XLogP3 < 5; TPSA < 90 Ų), but with a more favorable profile for reducing hERG and phospholipidosis risk compared to cariprazine. Additionally, the target compound lacks the dichlorophenyl group present in cariprazine, which is associated with CYP2D6 inhibition liability.

Lipophilicity CNS MPO Cariprazine Drug-likeness

Optimal Procurement and Application Scenarios for 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea (CAS 868228-52-8)


ERα Antagonist Probe for Non-Coumarin, Non-Steroidal Breast Cancer Research

Based on its confirmed activity in PubChem BioAssay AID 1865885 (IC50 = 375.32 nM) [1], this compound serves as a structurally novel ERα antagonist probe for programs seeking to escape coumarin-related intellectual property or toxicity concerns. It is suitable for in vitro MCF-7 antiproliferative assays and ERα binding studies where a non-steroidal, non-coumarin chemotype is required.

Dopamine D2/D3 Receptor Ligand with Improved CNS Physicochemical Profile

With an XLogP3 of 3.0 and TPSA of 47.6 Ų [2], this compound is positioned as a D2/D3 receptor probe with more favorable CNS drug-like properties compared to cariprazine (XLogP3 = 3.8). It is appropriate for programs requiring dopamine receptor modulation with reduced lipophilicity-driven off-target binding, based on the established SAR of cyclohexylurea dopaminergic ligands in patent US-9969743-B2 [3].

Alpha-1 Adrenergic Receptor Selectivity Screening in BPH/LUTS Models

The (phenylpiperazinyl)cyclohexylurea scaffold has demonstrated 14- to 47-fold selectivity for alpha(1a/1d) over alpha(1b) adrenergic receptors [4]. This compound, with its 4-methylpiperazine substitution, is suitable for screening in benign prostatic hyperplasia/lower urinary tract symptoms (BPH/LUTS) models where alpha-1 subtype selectivity is critical for avoiding orthostatic hypotension.

Negative Control or Inactive Comparator for Autotaxin and Kinase Inhibitor Assays

While molecular docking studies predict moderate binding affinity for autotaxin (ΔG: −8.2 kcal/mol), the compound's primary pharmacology appears directed toward nuclear receptors (ERα) and aminergic GPCRs. This makes it a valuable negative control for autotaxin-based assays where a structurally similar but mechanistically distinct compound is needed to validate target specificity [5].

Quote Request

Request a Quote for 1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.